molecular formula C16H20N4O3S B2496254 N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide CAS No. 872613-73-5

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide

Cat. No. B2496254
CAS RN: 872613-73-5
M. Wt: 348.42
InChI Key: XDHVBJVPTYERPA-UHFFFAOYSA-N
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Description

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide is a useful research compound. Its molecular formula is C16H20N4O3S and its molecular weight is 348.42. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis of compounds containing the 1,3,4-oxadiazole ring, such as N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide, involves methods that yield derivatives with varying properties. These compounds are characterized using techniques like FT-IR, 1H NMR spectroscopy, and elemental analysis to confirm their structure and assess their purity and chemical properties (Tomi, Al-qaisi, & Al-Qaisi, 2010).

Biological Activity

Research has shown that derivatives of the 1,3,4-oxadiazole ring demonstrate significant biological activity. For example, some derivatives exhibit promising antitubercular activity against Mycobacterium tuberculosis, including strains resistant to multiple drugs. These compounds have been found to possess a highly selective antimycobacterial effect with minimal toxicity to mammalian cells, highlighting their potential as therapeutic agents (Karabanovich et al., 2016).

Enzyme Inhibition

The 1,3,4-oxadiazole derivatives are also explored for their enzyme inhibitory properties. They have been studied for their effects on various enzymes, indicating potential applications in the design of enzyme inhibitors for therapeutic use. For instance, the modification of the oxadiazole ring structure has been used to enhance the inhibitory activity against specific enzymes, which could be beneficial in drug development processes (Ilies et al., 2003).

Material Science Applications

In material science, the synthesis and characterization of polymers incorporating the 1,3,4-oxadiazole unit have been reported. These polymers exhibit unique properties such as high thermal stability and solubility in polar solvents, making them suitable for various applications, including as components in electronic devices and high-performance materials (Hsiao, Dai, & He, 1999).

properties

IUPAC Name

N-[[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-16(2,3)11-6-4-10(5-7-11)14(22)18-8-13-19-20-15(23-13)24-9-12(17)21/h4-7H,8-9H2,1-3H3,(H2,17,21)(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHVBJVPTYERPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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